![molecular formula C21H21N3O3S B13236018 N-Benzyl-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzenesulfonamide](/img/structure/B13236018.png)
N-Benzyl-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with 4-formylbenzenesulfonamide to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is further reacted with hydrazine to introduce the hydrazinecarbonyl group .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: N-Benzyl-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Applications De Recherche Scientifique
N-Benzyl-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of N-Benzyl-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. For example, it may inhibit carbonic anhydrase, an enzyme involved in the reversible hydration of carbon dioxide . This inhibition can disrupt cellular processes and lead to therapeutic effects.
Comparaison Avec Des Composés Similaires
- N-Benzyl-N-{[4-(hydrazinecarbonyl)phenyl]methyl}-4-methoxybenzenesulfonamide
- N-benzyl-4-chloro-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzene-1-sulfonamide
Comparison: N-Benzyl-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzenesulfonamide is unique due to its specific substitution pattern and the presence of both benzyl and hydrazinecarbonyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C21H21N3O3S |
|---|---|
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
N-benzyl-N-[[4-(hydrazinecarbonyl)phenyl]methyl]benzenesulfonamide |
InChI |
InChI=1S/C21H21N3O3S/c22-23-21(25)19-13-11-18(12-14-19)16-24(15-17-7-3-1-4-8-17)28(26,27)20-9-5-2-6-10-20/h1-14H,15-16,22H2,(H,23,25) |
Clé InChI |
NNDATWSEMTYALA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN(CC2=CC=C(C=C2)C(=O)NN)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(4-Methoxyphenyl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13235937.png)
![Ethyl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13235939.png)
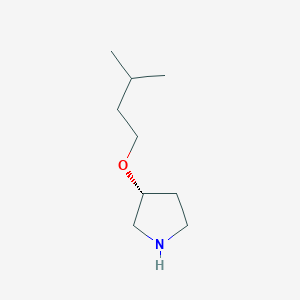

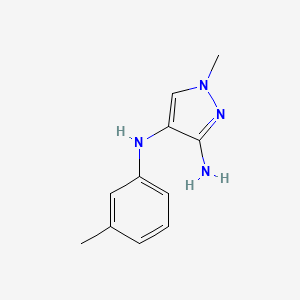
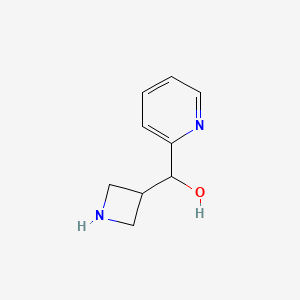
amine](/img/structure/B13235969.png)

![2-[(4-Chlorophenyl)methyl]pyridine-3-carbaldehyde](/img/structure/B13235980.png)
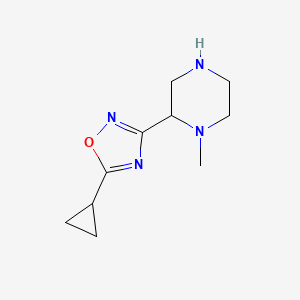
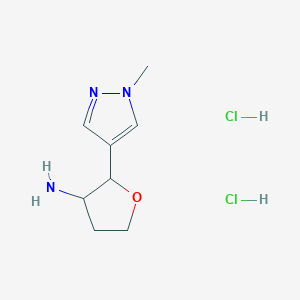
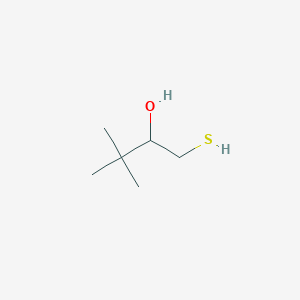
![2-{Pyrazolo[1,5-a]pyridin-3-yl}ethan-1-ol](/img/structure/B13236020.png)
![1-[(2,6-Dimethyloxan-4-yl)amino]-2-methylpropan-2-ol](/img/structure/B13236023.png)
